molecular formula C21H27N3O4S B298135 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

Katalognummer B298135
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: KTIXAPJKQJTHTO-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Wirkmechanismus

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of the extracellular matrix and a reduction in the migration and invasion of cancer cells. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in the angiogenesis process that promotes the growth of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. However, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide also has some limitations for lab experiments. It is a synthetic compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide. One potential direction is to investigate the use of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop more potent and selective inhibitors of MMPs that can overcome the limitations of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide. Additionally, further studies are needed to investigate the off-target effects of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide and to develop strategies to minimize these effects.

Synthesemethoden

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form 4-butoxybenzylidene hydrazine. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the activity of various MMPs, including MMP-1, MMP-2, and MMP-9, which are involved in the progression of cancer and other diseases. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, as well as the angiogenesis process that promotes the growth of tumors.

Eigenschaften

Produktname

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

Molekularformel

C21H27N3O4S

Molekulargewicht

417.5 g/mol

IUPAC-Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H27N3O4S/c1-4-5-14-28-19-12-10-18(11-13-19)15-22-23-21(25)16-24(29(3,26)27)20-9-7-6-8-17(20)2/h6-13,15H,4-5,14,16H2,1-3H3,(H,23,25)/b22-15+

InChI-Schlüssel

KTIXAPJKQJTHTO-PXLXIMEGSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.